2(3H)-Benzoxazolone, 7-methyl-
Overview
Description
Scientific Research Applications
Privileged Scaffold in Pharmacological Probes
2(3H)-Benzoxazolone is recognized as a "privileged scaffold" in the design of pharmacological probes due to its ability to mimic phenol or catechol in a metabolically stable template. This characteristic has led to a wide range of therapeutic applications including anti-inflammatory, antipsychotic, neuroprotective, and anticonvulsant compounds. It has also been used to create high-affinity ligands for various receptors such as dopaminergic, serotoninergic, and sigma-1 and sigma-2 receptors (Poupaert et al., 2005).
Anticancer Applications
Recent studies have explored the anticancer potential of 2(3H)-Benzoxazolone derivatives. For instance, 3-substituted-2(3H)-benzoxazolone derivatives have shown strong anticancer action against various cancer cell lines, including MCF-7, with the molecular docking studies indicating significant binding to crucial amino acid residues (Erdag, 2022). Additionally, Mannich bases of 2(3H)-benzoxazolone derivatives have demonstrated cytotoxic effects on MCF-7 cancer cells, indicating their potential as therapeutic compounds in cancer treatment (Erdag et al., 2019).
Hepatic Microsomal Metabolism
The hepatic microsomal metabolism of 2(3H)-Benzoxazolone derivatives has been studied, providing insights into their metabolic pathways and potential interactions with pharmaceuticals. These studies have been instrumental in understanding the drug metabolism and potential toxicological implications of these compounds (Ulgen et al., 1999).
Analgesic and Anti-Inflammatory Effects
2(3H)-Benzoxazolone derivatives have been shown to possess significant analgesic and anti-inflammatory activities. Various derivatives of this compound have been synthesized and evaluated for their effectiveness in reducing pain and inflammation, showing potential as therapeutic agents in these areas (Erol et al., 1994).
Synthesis Methods
Several studies have focused on the synthesis of 2(3H)-Benzoxazolone derivatives, exploring various methods and modifications to enhance their effectiveness and applicability in different therapeutic areas. These synthesis methods are crucial for developing new compounds with optimized properties for specific pharmacological applications (Maleski et al., 1991).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been reported to play a significant role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body .
Mode of Action
For instance, pyrazolo derivatives have been found to inhibit CDK2, a protein kinase involved in regulating the cell cycle .
Biochemical Pathways
Related compounds such as pyrazolo derivatives have been found to affect the cell cycle progression, leading to apoptosis induction within cells .
Result of Action
Related compounds have shown cytotoxic activities against various cell lines .
Properties
IUPAC Name |
7-methyl-3H-1,3-benzoxazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-5-3-2-4-6-7(5)11-8(10)9-6/h2-4H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLYBSLIQYPIKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471585 | |
Record name | 7-methyl-3H-benzooxazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40925-60-8 | |
Record name | 7-methyl-3H-benzooxazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.